1,1-Cyclobutanedimethanamine
Overview
Description
Cyclobutane derivatives, such as 1,1-Cyclobutanedimethanamine, are of significant interest in the field of medicinal chemistry due to their conformationally restricted and sterically constrained structures. These compounds serve as valuable building blocks for drug discovery, offering unique three-dimensional shapes that can enhance the specificity and efficacy of pharmaceutical agents .
Synthesis Analysis
The synthesis of cyclobutane derivatives has been approached through various methods. For instance, the stereoselective synthesis of orthogonally protected cyclobutane-1,2-diamine stereoisomers has been achieved using a chiral half-ester as a common precursor, allowing for the chemoselective manipulation of amino groups . Similarly, the synthesis of Boc-monoprotected cyclobutane diamines has been developed, utilizing malonate alkylation chemistry to construct the cyclobutane rings in multigram quantities . Additionally, an efficient approach to synthesize 1,2-difunctionalized cyclobutanes has been described, which includes a variety of functional groups and allows for the preparation of these compounds on a large scale . The synthesis of chiral vic-Disubstituted-Cyclobutane scaffolds, including 1,3-amino alcohols and 1,3-diamines, has also been reported, providing a pathway to various derivatives and their use in organocatalysis .
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives has been extensively studied. X-ray diffraction has been used to evaluate the conformational preferences of these compounds, revealing the puckered conformation of the cyclobutane ring and the spatial arrangement of substituents . The structural characterization has been further refined using extended Cremer-Pople puckering parameters and exit vector plots . The crystal structure of a specific cyclobutane derivative with various aryl groups has shown a puckered conformation with significant dihedral angles, providing insights into the stereochemistry of these molecules .
Chemical Reactions Analysis
Cyclobutane derivatives undergo a variety of chemical reactions. The orthogonal protection of amino groups in cyclobutane-1,2-diamine allows for selective transformations, demonstrating the versatility of these compounds in synthetic chemistry . The incorporation of cyclobutane amino acids into rigid beta-peptides has been achieved through stereocontrolled synthesis, highlighting the role of the cyclobutane ring in promoting structure within these molecules . The cross-photodimerization of heteroaryl groups has been observed to proceed with high stereo-selectivity, resulting in unique cyclobutane derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane derivatives are influenced by their unique structures. For example, 2-methyl-1,3-cyclobutanedione has been shown to exist predominantly in the enol form in both solution and solid states, with its acid strength being influenced by carbonyl dipole interactions . The NMR spectrum of this compound reveals homoallylic coupling, a feature suggested to be common in similar systems . The isolation of a heavier cyclobutadiene analogue demonstrates the potential for novel cyclobutane-based compounds with unique electronic and structural features .
Scientific Research Applications
Alkaloid Research
1,1-Cyclobutanedimethanamine, as part of the cyclobutane family, has been studied in the context of cyclobutane-containing alkaloids. These compounds, found in both terrestrial and marine species, exhibit a variety of biological activities, including antimicrobial, antibacterial, and anticancer effects. Research has focused on their structures, origins, biosynthesis, photodimerization, and biological activities, highlighting the potential of cyclobutane alkaloids in drug discovery (Dembitsky, 2007), (Sergeiko et al., 2008).
Medicinal Chemistry
Cyclobutanes, including 1,1-Cyclobutanedimethanamine, are increasingly utilized in medicinal chemistry due to their unique structural characteristics. These include a puckered structure, longer C-C bond lengths, and chemical inertness despite being a highly strained carbocycle. Their use in drug candidates has been for purposes such as improving metabolic stability, directing pharmacophore groups, and inducing conformational restriction, demonstrating the versatility of cyclobutanes in drug design (van der Kolk et al., 2022).
Anticancer Drug Research
In the field of anticancer drug research, 1,1-Cyclobutanedimethanamine derivatives have been studied. For instance, the compound has been used in the synthesis of platinum complexes that show promising antitumor activity. These complexes, like carboplatin, which contains a cyclobutane-1,1-dicarboxylic acid ligand, have been characterized through various spectroscopic methods, demonstrating their potential in cancer treatment (Frey et al., 1993), (Bitha et al., 1989).
Molecular Structure Studies
Research has also delved into the molecular structure and dynamics of cyclobutane derivatives. For example, studies on 1,1-Cyclobutanedicarboxylic acid have revealed insights into the electron density distribution and ring conformation, contributing to adeeper understanding of the structural properties of cyclobutane compounds. This information is crucial for designing new molecules with specific properties for various applications, such as pharmaceuticals (Soltzberg & Margulis, 1971).
Catalysis and Synthesis
Cyclobutanes have been explored in catalysis and synthetic chemistry. For example, a study demonstrates the synthesis of functionalized cyclobutenes via multicomponent thermal [2 + 2] cycloaddition reactions, showcasing the potential of cyclobutane derivatives in creating complex molecules (Sheldrake et al., 2005). Additionally, cobalt-catalyzed reactions involving cyclobutanes have been investigated, highlighting their use in creating chiral molecules from simple precursors (Pagar & RajanBabu, 2018).
Biocompatibility and Drug Delivery
The role of cyclobutane derivatives in the development of novel drug delivery systems has been explored. For instance, dendrimers, which are highly branched macromolecules, have shown promise in applications like controlled drug release and tissue targeting. Studies on polyamidoamine dendrimers, which may include cyclobutane units, have provided insights into their biocompatibility and potential for medical applications (Malik et al., 2000).
Optical Resolution and Molecular Studies
Research has also been conducted on the optical resolution and molecular studies of cyclobutane derivatives. The resolution of cyclobutane dimers into optically active forms, for example, provides valuable information for chiral synthesis and the development of enantioselective reactions (Adegawa et al., 1993).
Safety And Hazards
Future Directions
While specific future directions for 1,1-Cyclobutanedimethanamine are not available, the field of chemical synthesis is continuously evolving. New methods for the synthesis of cyclobutane rings have emerged in recent years , and these could potentially be applied to the synthesis of 1,1-Cyclobutanedimethanamine in the future.
properties
IUPAC Name |
[1-(aminomethyl)cyclobutyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-4-6(5-8)2-1-3-6/h1-5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEQILXWAPILBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001308441 | |
Record name | 1,1-Cyclobutanedimethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001308441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Cyclobutanedimethanamine | |
CAS RN |
38932-71-7 | |
Record name | 1,1-Cyclobutanedimethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38932-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Cyclobutanedimethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001308441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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